molecular formula C19H18N4O3S B11216355 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-19-3

4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

Cat. No.: B11216355
CAS No.: 451465-19-3
M. Wt: 382.4 g/mol
InChI Key: VETXBYQFOAVOJR-UHFFFAOYSA-N
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Description

4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide is a complex organic compound that features a quinazolinone core, a furan ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced via a nucleophilic substitution reaction using cyanomethylthiol as the nucleophile.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction with furan-2-ylmethylamine.

    Formation of the Butanamide Side Chain: The butanamide side chain is introduced by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound can be used as a probe to study the biological pathways involving quinazolinone derivatives.

    Industrial Applications: It may have applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide involves the inhibition of specific enzymes that are crucial for cancer cell survival. The quinazolinone core interacts with the active site of these enzymes, blocking their activity and leading to cell death. The furan ring and butanamide side chain enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(phenylmethyl)butanamide
  • 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide has a unique combination of structural features that enhance its biological activity. The presence of the furan ring, in particular, contributes to its higher binding affinity and specificity for target enzymes, making it a promising candidate for further development in medicinal chemistry.

Properties

CAS No.

451465-19-3

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C19H18N4O3S/c20-9-12-27-19-22-16-7-2-1-6-15(16)18(25)23(19)10-3-8-17(24)21-13-14-5-4-11-26-14/h1-2,4-7,11H,3,8,10,12-13H2,(H,21,24)

InChI Key

VETXBYQFOAVOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)CCCC(=O)NCC3=CC=CO3

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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